Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate

説明

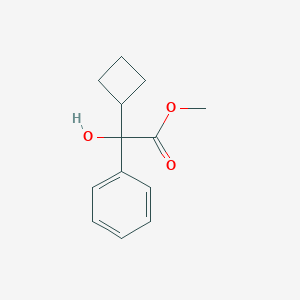

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C13H16O3 It is an ester, characterized by the presence of a cyclobutyl group, a hydroxy group, and a phenylacetate moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclobutyl(hydroxy)phenylacetate typically involves esterification reactions. One common method is the reaction of cyclobutylcarbinol with phenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of methyl cyclobutyl(hydroxy)phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, solvent-free conditions or the use of green solvents can be explored to make the process more environmentally friendly.

Types of Reactions:

Oxidation: Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ester group can yield alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of cyclobutyl ketone or phenylacetic acid derivatives.

Reduction: Formation of cyclobutyl alcohol and phenylmethanol.

Substitution: Formation of cyclobutyl halides and phenylacetyl derivatives.

科学的研究の応用

Pharmaceutical Applications

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic properties.

Case Study: Synthesis of Oxybutynin

Oxybutynin, a medication used for treating overactive bladder, has been synthesized using derivatives of this compound. This compound acts as a precursor in the synthesis pathway, showcasing its utility in pharmaceutical development .

Cosmetic Formulations

The compound is incorporated into skincare and cosmetic products due to its moisturizing properties. It enhances skin texture and hydration, making it valuable in formulating creams, lotions, and serums.

Data Table: Cosmetic Applications

| Product Type | Function | Benefit |

|---|---|---|

| Moisturizers | Hydration | Improves skin texture |

| Anti-aging creams | Skin rejuvenation | Reduces appearance of wrinkles |

| Sunscreens | UV protection | Protects skin from sun damage |

Fragrance and Flavor Industry

This compound is utilized as a flavoring agent in food products and as a fragrance component in perfumes. Its pleasant scent enhances consumer appeal in various products.

Case Study: Flavoring Agents

In food science research, this compound has been evaluated for its effectiveness as a flavor enhancer in beverages and confections. Sensory analysis demonstrated that its addition significantly improved taste profiles .

Polymer Production

The compound can be used in the production of specialty polymers, enhancing the flexibility and durability of materials. This application is particularly relevant in industries such as packaging and automotive components.

Data Table: Polymer Applications

| Application | Material Type | Benefit |

|---|---|---|

| Packaging | Flexible films | Increases durability |

| Automotive | Interior components | Enhances material flexibility |

Research and Development

This compound is valuable in academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways. Its unique structure allows for exploration into various chemical interactions.

Research Insights

Studies have focused on the interaction of this compound with biological receptors and enzymes, aiming to uncover its potential therapeutic effects. Investigating these interactions provides insights into its biological relevance and guides further development.

作用機序

The mechanism of action of methyl cyclobutyl(hydroxy)phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

類似化合物との比較

Methyl cyclobutylacetate: Lacks the hydroxy and phenyl groups, making it less versatile in reactions.

Phenylacetate esters: Similar in structure but may lack the cyclobutyl group, affecting their reactivity and applications.

Cyclobutyl(hydroxy)acetate: Similar but lacks the phenyl group, which can influence its biological activity.

Uniqueness: Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is unique due to the combination of cyclobutyl, hydroxy, and phenylacetate groups, which confer distinct chemical and biological properties

生物活性

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

This compound is synthesized through various organic reactions, often involving cyclobutane derivatives and phenylacetate moieties. The compound's structure includes a cyclobutyl ring, a hydroxy group, and an ester functional group, which contribute to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its binding affinity to various biological receptors and enzymes, suggesting its role as a potential inhibitor in biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and progression.

Antitumor Activity

The compound has been explored for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects at low concentrations. The mechanism appears to involve oxidative stress and morphological changes typical of apoptotic cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Various tumor lines | Induction of apoptosis |

| Thiosemicarbazones (comparison) | Nanomolar range | Glioblastoma, breast adenocarcinoma | Apoptosis via oxidative stress |

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the cyclobutyl and phenyl groups affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish enzyme binding affinity and cytotoxicity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against specific cancer cell lines .

Case Studies

- Antitumor Efficacy : In a study evaluating various derivatives of cyclobutyl compounds, this compound was found to exhibit promising cytotoxicity against prostate cancer cell lines. The study reported an IC50 value that supports its potential as an effective anticancer agent .

- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with enzymes implicated in cancer metabolism. The findings indicated that this compound could effectively inhibit these enzymes, leading to reduced proliferation rates in treated cells.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development into therapeutic agents targeting various diseases, particularly cancers. Its ability to induce apoptosis and inhibit critical enzymes involved in tumor growth positions it as a candidate for further pharmacological exploration.

特性

IUPAC Name |

methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPHFWYCSAYUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923590 | |

| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209-31-0 | |

| Record name | Mandelic acid, alpha-cyclobutyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。